molecular formula C11H12O2 B13328221 4-(p-Tolyl)but-2-enoic acid

4-(p-Tolyl)but-2-enoic acid

Cat. No.: B13328221
M. Wt: 176.21 g/mol
InChI Key: IFRQTEJKEIJLJV-DUXPYHPUSA-N
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Description

4-(p-Tolyl)but-2-enoic acid is an organic compound characterized by the presence of a tolyl group attached to a butenoic acid backbone. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)but-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is used as a catalyst, while aliphatic substrates react best with pyrrolidine and acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize production costs. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(p-Tolyl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the butenoic acid backbone.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tolylbutenoic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(p-Tolyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For example, its derivatives can act as enzyme inhibitors or receptor agonists/antagonists, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-4-(4-methylphenyl)but-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h2,4-8H,3H2,1H3,(H,12,13)/b4-2+

InChI Key

IFRQTEJKEIJLJV-DUXPYHPUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C/C=C/C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CC=CC(=O)O

Origin of Product

United States

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